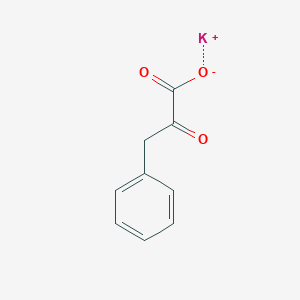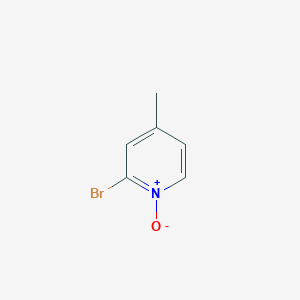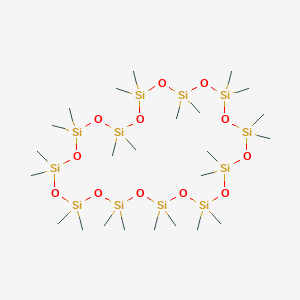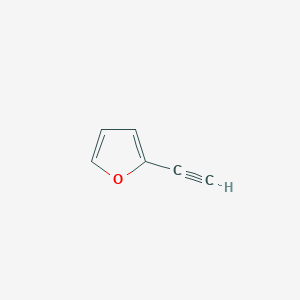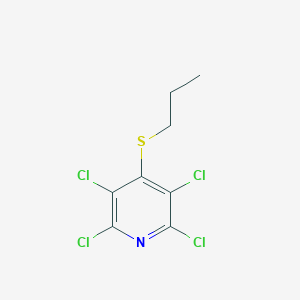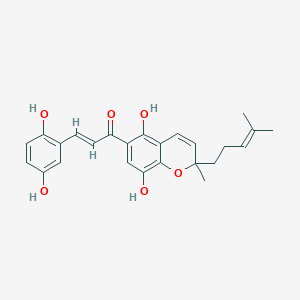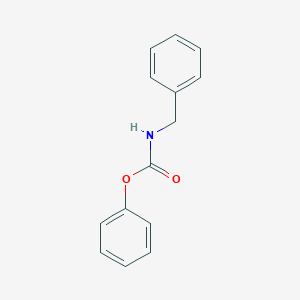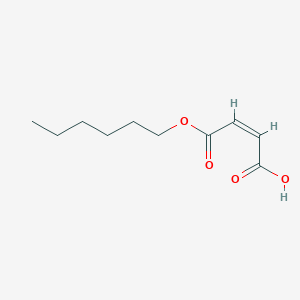
Acide 4-(phénylamino)benzoïque
Vue d'ensemble
Description
4-(Phenylamino)benzoic acid, also known as 4-(Phenylamino)benzoic acid, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Phenylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158046. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Phenylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de polymorphisme
L'acide 4-(phénylamino)benzoïque a été utilisé dans l'étude du polymorphisme, qui est l'existence de multiples formes solides d'un composé . Une série d'acides 4-(phénylamino)benzoïques variant en position et en motif de substitution ont été synthétisés, et leur comportement polymorphe a été étudié .
Recherche sur la solvatomorphisme
La solvatomorphisme, la capacité d'une substance à former différents solvates, a été étudiée en utilisant l'this compound . Deux formes, l'une sans solvant et l'autre solvatée, ont été découvertes pour certains composés .
Analyse de la structure cristalline
Les structures cristallines de l'this compound et de ses dérivés ont été déterminées par diffraction des rayons X sur monocristal . Tous les acides 4-(phénylamino)benzoïques dans les structures cristallines sont fortement torsadés .
Étude des propriétés thermiques
Les propriétés thermiques de chaque système ont été étudiées par calorimétrie différentielle à balayage . La désolvatation des solvates a été étudiée par analyse thermogravimétrique .
Simulation de dynamique moléculaire
Une simulation de dynamique moléculaire a été réalisée pour étudier le mécanisme du polymorphisme et les interactions intermoléculaires contribuant à la formation et à la stabilité de chaque forme cristalline .
Applications médicales
Les acides anthraniliques, qui incluent l'this compound, ont des applications médicales dans une variété de contextes, tels que les AINS, les analgésiques, les antirhumatismaux, les antibactériens, les antiviraux, les antituberculeux, et ils ont été étudiés comme thérapeutiques pour les maladies amyloïdes, la maladie d'Alzheimer et le cancer
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that anthranilic acids, which are structurally similar to 4-(phenylamino)benzoic acid, have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, antitubercular, etc, and have been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the compound exhibits polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure . Polymorphism can affect the bioavailability and therapeutic efficacy of a drug.
Result of Action
It is known that the compound exhibits polymorphism, which can affect the bioavailability and therapeutic efficacy of a drug .
Propriétés
IUPAC Name |
4-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLADQPZFXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303373 | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-20-9 | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17040-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?
A1: 4-(Phenylamino)benzoic acid is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].
- ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].
- UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].
- IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].
Q2: Has 4-(phenylamino)benzoic acid demonstrated any interesting complexation behavior with metals?
A2: Yes, research has shown that 4-(phenylamino)benzoic acid can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = 4-(phenylamino)benzoic acid, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].
Q3: What is known about the polymorphic behavior of 4-(phenylamino)benzoic acid?
A3: Research indicates that 4-(phenylamino)benzoic acid can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of 4-(phenylamino)benzoic acid only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)


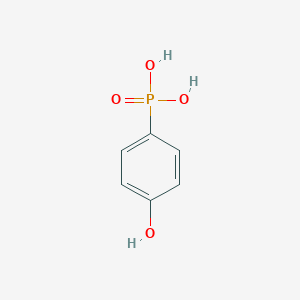
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
